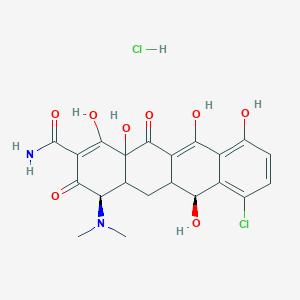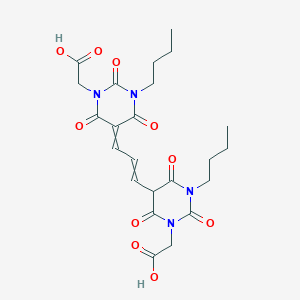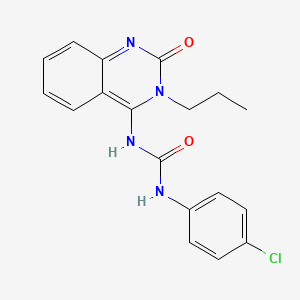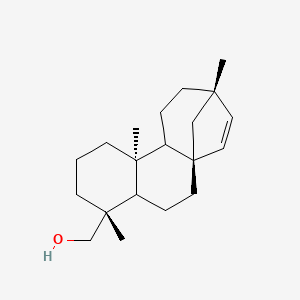
(4R,6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-epi-Demeclocycline is a derivative of demeclocycline, a tetracycline antibiotic. It is known for its structural similarity to other tetracyclines and is used primarily in scientific research. The compound is characterized by the presence of a chlorine atom at the 7-position and a dimethylamino group at the 4-position, which distinguishes it from other tetracyclines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-epi-Demeclocycline involves the chemical modification of demeclocycline. The process typically includes the epimerization of the 4-position hydroxyl group. This can be achieved through various chemical reactions, including the use of strong acids or bases under controlled conditions. The reaction conditions must be carefully monitored to ensure the correct epimerization without degrading the compound.
Industrial Production Methods
Industrial production of 4-epi-Demeclocycline follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards. The production process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to maintain consistency and quality.
化学反応の分析
Types of Reactions
4-epi-Demeclocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its activity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of 4-epi-Demeclocycline with modified functional groups
科学的研究の応用
4-epi-Demeclocycline has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to bacterial resistance and the mechanism of action of tetracycline antibiotics.
Medicine: Research on 4-epi-Demeclocycline includes its potential use in treating bacterial infections and its role in inhibiting protein synthesis.
Industry: It is used in the development of new antibiotics and in quality control processes for pharmaceutical products.
作用機序
4-epi-Demeclocycline exerts its effects by inhibiting bacterial protein synthesis. It binds reversibly to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action impairs the elongation phase of protein synthesis, leading to the inhibition of bacterial growth. The compound’s mechanism of action is similar to that of other tetracyclines, but its unique structural features may confer specific advantages in certain applications.
類似化合物との比較
4-epi-Demeclocycline is compared with other tetracycline antibiotics such as:
Demeclocycline: The parent compound, known for its use in treating bacterial infections and its role in research on bacterial resistance.
Tetracycline: A widely used antibiotic with a broad spectrum of activity.
Doxycycline: Known for its improved pharmacokinetic properties and reduced side effects.
Minocycline: Noted for its high biological activity and effectiveness against tetracycline-resistant pathogens.
The uniqueness of 4-epi-Demeclocycline lies in its specific structural modifications, which may enhance its stability, activity, or specificity in certain research applications.
特性
分子式 |
C21H22Cl2N2O8 |
|---|---|
分子量 |
501.3 g/mol |
IUPAC名 |
(4R,6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6?,7?,14-,15+,21?;/m1./s1 |
InChIキー |
OAPVUSSHCBRCOL-ONEITGFHSA-N |
異性体SMILES |
CN(C)[C@@H]1C2CC3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl |
正規SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101386.png)
![Methyl 4-[2-(6-ethoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14101402.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14101407.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14101421.png)



![N-[3-(methylsulfanyl)phenyl]-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B14101459.png)
![7-Bromo-1-(4-bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101472.png)
![6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14101476.png)
![7-[(2E)-but-2-en-1-yl]-3-methyl-8-{(2Z)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14101477.png)
![1-[3-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101481.png)
![[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14101485.png)
